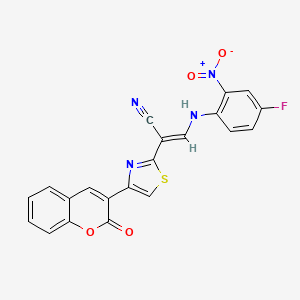
N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, also known as MPQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
- Study : Biphenyl-2-yl-carbamic acid 1-{9-[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl ester (THRX-198321) is a compound comprising a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. It showed high affinity and potent activities for both receptors, suggesting a unique multivalent bimodal orientation in binding. This could be relevant for developing medications targeting these receptors (Steinfeld et al., 2011).
Antibacterial and Antifungal Activities
- Study : New quinoxaline 1,4-di-N-oxides were synthesized, and their antibacterial and antifungal activities were evaluated. The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated notable efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Serotonin 5-HT3 Receptor Antagonists
- Study : Novel 3-substituted quinoxalin-2-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. Among these, a specific compound showed favorable antagonism, which could be significant in the development of treatments targeting the 5-HT3 receptor (Perumal & Mahesh, 2006).
Antimicrobial Agents
- Study : A set of novel quinoxaline derivatives bearing an amide moiety were synthesized and evaluated for their antimicrobial activity, showing remarkable effectiveness against Candida strains. This study highlights the potential of these compounds in antimicrobial applications (Mohsen et al., 2014).
Met Kinase Inhibitor
- Study : A substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective Met kinase inhibitor. This compound, due to its efficacy and favorable pharmacokinetic profile, was advanced into phase I clinical trials (Schroeder et al., 2009).
Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibitors
- Study : A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides were developed as potent inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds demonstrated high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).
Selective Killing of Bacterial Persisters
- Study : 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This is a significant finding for understanding bacterial persistence and developing new antibacterial strategies (Kim et al., 2011).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-19-9-5-4-8-18(19)24-21(26)25-12-10-15(11-13-25)28-20-14-22-16-6-2-3-7-17(16)23-20/h2-9,14-15H,10-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWRSZBDNIFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2762414.png)
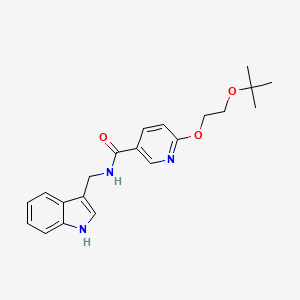
![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)


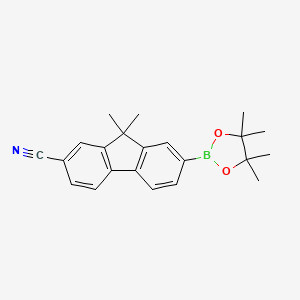
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)
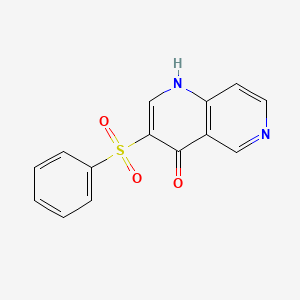
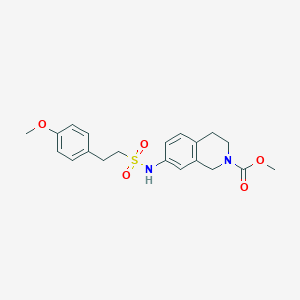
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
